

Application Notes and Protocols for LDC1267 in Murine In Vivo Studies

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Compound of Interest

Compound Name: LDC1267

Cat. No.: B608498

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Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of **LDC1267**, a potent and selective inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. **LDC1267** has demonstrated significant efficacy in preclinical mouse models of cancer by enhancing the anti-metastatic activity of Natural Killer (NK) cells. This document outlines the necessary experimental procedures, dosing regimens, and data presentation for evaluating the in vivo therapeutic potential of **LDC1267**, particularly in melanoma and breast cancer models.

Introduction

LDC1267 is a small molecule inhibitor with high affinity for the TAM kinases, exhibiting IC50 values of <5 nM, 8 nM, and 29 nM for Mer, Tyro3, and Axl, respectively[1]. The TAM receptor family plays a crucial role in regulating immune responses, and their inhibition has emerged as a promising strategy in cancer immunotherapy[2][3]. **LDC1267** exerts its anti-cancer effects by modulating the TAMR/E3 ligase (Cbl-b) pathway, which in turn enhances the cytotoxic activity of NK cells against metastatic tumor cells[2]. In vivo studies have shown that **LDC1267** can significantly reduce metastatic burden in various cancer models without causing severe cytotoxicity[4][5].

Data Presentation

LDC1267 In Vitro Potency

Target	IC50 (nM)
Mer	<5
Tyro3	8
Axl	29
Met	35
Aurora B	36
Lck	51
Src	338

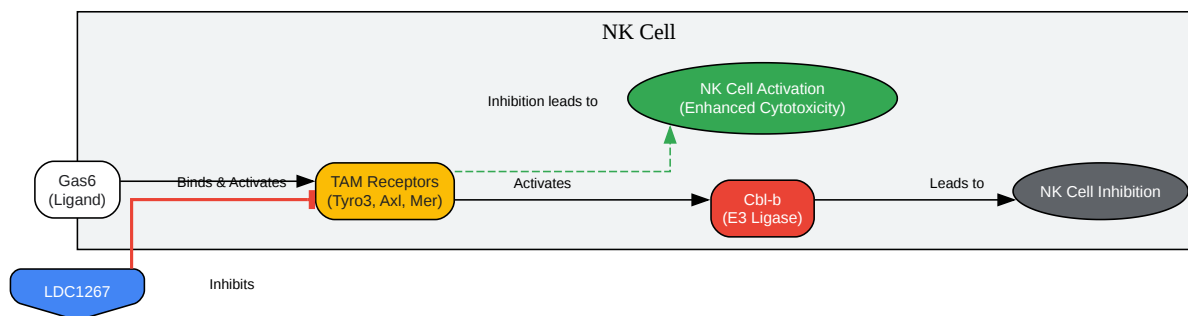
Data sourced from Selleck Chemicals and Calbiochem product information[1][2].

LDC1267 In Vivo Efficacy in Mouse Models

Mouse Model	Cancer Type	LDC1267 Dosing Regimen	Administration Route	Key Findings	Reference
C57BL/6J	B16F10 Metastatic Melanoma	20 mg/kg, daily	Intraperitoneal (i.p.)	Markedly reduced metastatic spreading of melanoma.[1][4][6]	Paolino, M., et al. (2014)
C57BL/6J	B16F10 Metastatic Melanoma	20 mg/kg, every 12 hours for 14 days	Intraperitoneal (i.p.)	Markedly reduced metastatic spreading of melanomas.[7]	MedchemExpress
Balb/c	4T1 Orthotopic Metastatic Breast Cancer	20 mg/kg, daily	Intraperitoneal (i.p.)	Significantly reduced the number and size of liver micro-metastases.[2][6]	Paolino, M., et al. (2014)
Balb/c	4T1 Orthotopic Metastatic Breast Cancer	100 mg/kg, daily	Oral Gavage	Reduced metastatic spreading.[6]	Paolino, M., et al. (2014)

Signaling Pathway

The mechanism of action of **LDC1267** involves the inhibition of TAM kinases on the surface of NK cells. This inhibition prevents the activation of the E3 ubiquitin ligase Cbl-b, a negative regulator of NK cell activation. By blocking this pathway, **LDC1267** "unleashes" the cytotoxic potential of NK cells to recognize and eliminate tumor cells.



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LDC1267 mechanism of action in NK cells.

Experimental Protocols

Preparation of **LDC1267** Formulation

For Intraperitoneal (i.p.) Injection:

- Vehicle Composition: 90% PEG400 and 10% DMSO[6].
- Preparation Steps:
 - Prepare a stock solution of **LDC1267** in DMSO (e.g., 100 mg/mL)[1].
 - For a final concentration of 2 mg/mL (for a 10 mL/kg injection volume), add the appropriate volume of the **LDC1267** stock solution to PEG400.
 - Vortex thoroughly to ensure a clear and homogenous solution.
 - Prepare fresh daily before administration.

For Oral Gavage (p.o.) Administration:

- Vehicle Composition: 70% PEG400 and 30% H₂O[6].

- Preparation Steps:
 - Dissolve **LDC1267** in PEG400 first.
 - Add water to the desired final volume and concentration.
 - Vortex thoroughly to ensure complete dissolution.
 - Prepare fresh daily before administration.

In Vivo Efficacy Study in B16F10 Metastatic Melanoma Model

This protocol is based on the methodology described by Paolino, M., et al. (2014)[[6](#)].

1. Animal Model:

- C57BL/6J mice, 8-12 weeks old.

2. Cell Culture and Preparation:

- Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
- On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 2.5×10^6 cells/mL.

3. Tumor Cell Inoculation:

- Inject 2.5×10^5 B16F10 cells in a volume of 100 μ L intravenously (i.v.) into the tail vein of each mouse.

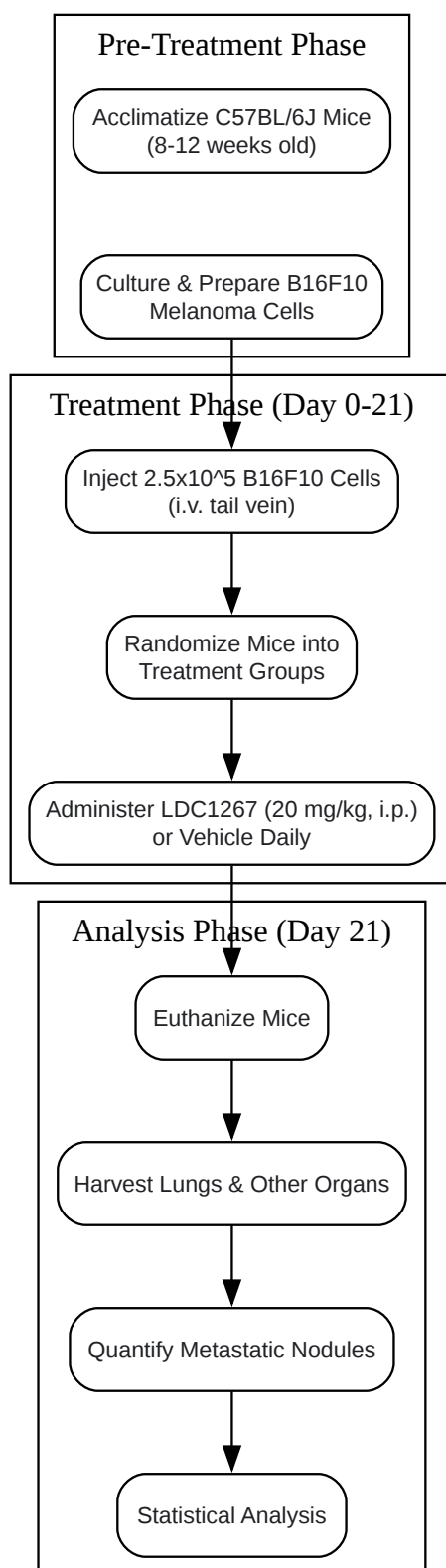
4. **LDC1267** Treatment:

- Begin treatment on the day of tumor cell inoculation.
- Administer **LDC1267** at 20 mg/kg via intraperitoneal injection daily.
- A control group should receive vehicle only.

5. Monitoring and Endpoint:

- Monitor mice for signs of toxicity and tumor progression.
- Euthanize mice after 21 days.
- Harvest lungs and other organs to assess metastatic burden.
- Quantify tumor nodules on the lung surface.

Experimental Workflow



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